Methyl 7-nitro-1H-indole-3-carboxylate

Medicinal Chemistry Enzymology Inflammation Research

Secure your supply of Methyl 7-nitro-1H-indole-3-carboxylate (CAS 1027081-37-3), a critical research intermediate. Its unique 7-nitro and 3-carboxylate methyl ester configuration is essential for selective synthetic transformations and probing kinase structure-activity relationships, distinguishing it from other regioisomers. Ensure experimental reproducibility with this specific building block, valued for synthesizing 7-aminoindole derivatives and investigating iNOS inhibition (IC50 = 28 μM).

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 1027081-37-3
Cat. No. B3023430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-nitro-1H-indole-3-carboxylate
CAS1027081-37-3
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H8N2O4/c1-16-10(13)7-5-11-9-6(7)3-2-4-8(9)12(14)15/h2-5,11H,1H3
InChIKeyDPVZLQDJENBUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-nitro-1H-indole-3-carboxylate (CAS 1027081-37-3): A Specialized Nitroindole Scaffold for Targeted Biomedical and Chemical Research


Methyl 7-nitro-1H-indole-3-carboxylate (CAS 1027081-37-3) is a 7-nitro-substituted indole-3-carboxylic acid methyl ester, a synthetic heterocyclic building block widely utilized in medicinal chemistry and organic synthesis . Its molecular formula is C10H8N2O4, with a molecular weight of 220.18 g/mol . The compound is characterized by a nitro group at the 7-position of the indole core and a methyl ester at the 3-position, a substitution pattern that critically influences its chemical reactivity and biological interactions, distinguishing it from other nitroindole regioisomers .

Why Methyl 7-nitro-1H-indole-3-carboxylate (CAS 1027081-37-3) Cannot Be Substituted by Generic Nitroindole Analogs


The specific 7-nitro and 3-carboxylate methyl ester substitution pattern on the indole core of Methyl 7-nitro-1H-indole-3-carboxylate (CAS 1027081-37-3) imparts a unique combination of electronic and steric properties that are not shared by its closest analogs [1]. This precise configuration is crucial for its reported interactions with biological targets, such as nitric oxide synthases, and for its utility as a selective intermediate in synthetic pathways [2]. Substituting this compound with a different nitroindole regioisomer (e.g., 5-nitro or 6-nitro) or with a different ester (e.g., ethyl) or acid derivative can lead to significant alterations in chemical reactivity, binding affinity, and overall experimental outcomes, thereby compromising the reproducibility and validity of scientific studies [1].

Quantitative Differentiation Evidence for Methyl 7-nitro-1H-indole-3-carboxylate (CAS 1027081-37-3)


Inducible Nitric Oxide Synthase (iNOS) Inhibition: A Target-Specific Activity Profile

Methyl 7-nitro-1H-indole-3-carboxylate demonstrates measurable, albeit modest, inhibitory activity against human inducible nitric oxide synthase (hiNOS) [1]. This activity is a direct result of its 7-nitroindole scaffold, a motif recognized by the enzyme's active site [2]. While direct, head-to-head quantitative comparisons with close analogs under identical assay conditions are absent from the primary literature, the data establish a baseline activity that differentiates it from other nitroindole regioisomers, such as 5-nitroindole, which exhibit different selectivity profiles or are completely inactive against this target [3].

Medicinal Chemistry Enzymology Inflammation Research

Synthetic Utility: A Defined Intermediate for Diverse Chemical Transformations

Methyl 7-nitro-1H-indole-3-carboxylate is specifically valued as a versatile building block for further functionalization . Its reactivity is distinct from non-esterified or differently esterified analogs. For example, the methyl ester group at the C-3 position provides a synthetic handle that can be hydrolyzed to the corresponding carboxylic acid or used directly in various coupling reactions . This contrasts with Ethyl 7-nitroindole-3-carboxylate (CAS 2089292-49-7), where the ethyl ester may offer different reaction kinetics or solubility in subsequent synthetic steps .

Organic Synthesis Process Chemistry Drug Discovery

Solubility and Formulation Profile: A Key Distinction from Acid Analogs

The methyl ester moiety of Methyl 7-nitro-1H-indole-3-carboxylate confers a different solubility profile compared to its free carboxylic acid counterpart, 7-nitro-1H-indole-3-carboxylic acid . This is a critical factor for in vitro assays and early-stage in vivo studies where compound solubility in DMSO or aqueous buffers can directly impact experimental results [1].

Pharmaceutical Sciences Formulation Chemistry ADME Studies

Physical Properties and Handling: Characterized for Reproducible Laboratory Use

The compound's physical properties are well-defined, providing a reliable basis for experimental handling and characterization . Its reported purity specifications from reputable vendors (typically ≥96%) ensure consistency in research applications . This level of characterization is a baseline differentiator from less well-characterized or custom-synthesized analogs.

Analytical Chemistry Process Development Quality Control

Quality and Purity: A Verified Starting Point for Research

Commercially available Methyl 7-nitro-1H-indole-3-carboxylate is supplied with a defined purity specification (typically 96-98%), which is a critical quality control parameter for ensuring reliable and reproducible research outcomes . Vendors such as Leyan and Bidepharm provide certificates of analysis (CoA) detailing purity levels and, in some cases, batch-specific analytical data (NMR, HPLC, GC) .

Medicinal Chemistry Chemical Biology Drug Development

Primary Research and Industrial Applications for Methyl 7-nitro-1H-indole-3-carboxylate (CAS 1027081-37-3)


Nitric Oxide Synthase (NOS) Research

Methyl 7-nitro-1H-indole-3-carboxylate can be employed as a tool compound for investigating the role of inducible nitric oxide synthase (iNOS) in cellular models of inflammation, given its established, albeit modest, inhibitory activity (IC50 = 28 μM against hiNOS) [1]. Its use is justified when a 7-nitroindole scaffold is required to probe structure-activity relationships or to compare the effects of NOS inhibition with other, more potent inhibitors like 7-nitroindazole.

Synthetic Intermediate for Pharmaceutical and Agrochemical Development

This compound serves as a key intermediate in the multi-step synthesis of more complex indole-based molecules, such as potential drug candidates or agrochemicals . Its specific functional groups (7-nitro and 3-carboxylate methyl ester) allow for selective transformations, including nitro group reduction to yield 7-aminoindole derivatives, which are valuable scaffolds for generating compound libraries with diverse biological activities [2].

Material Science and Organic Electronics Research

The electron-withdrawing nature of the nitro and ester groups on the indole core may impart unique photophysical or electrochemical properties to Methyl 7-nitro-1H-indole-3-carboxylate [1]. It can be investigated as a potential monomer for the synthesis of novel conductive polymers or as a component in organic light-emitting diodes (OLEDs) or organic photovoltaic cells, where its defined redox behavior and molecular packing are of interest [3].

Educational and Analytical Chemistry

Due to its well-defined structure and commercially available high purity, this compound is an excellent standard for teaching advanced organic synthesis techniques (e.g., ester hydrolysis, nitro group reduction) and for demonstrating analytical methods such as HPLC, NMR, and mass spectrometry in academic and industrial training settings .

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